![molecular formula C15H15ClN2O B14266773 N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine CAS No. 141479-36-9](/img/structure/B14266773.png)
N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxylamine group attached to a phenylpropylidene chain, which is further substituted with a 4-chloroanilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine typically involves the reaction of 4-chloroaniline with a suitable aldehyde or ketone to form an intermediate Schiff base. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the Schiff base and subsequent reaction with hydroxylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group in the anilino moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine involves its interaction with nucleophiles and electrophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is crucial in its role as a reagent in organic synthesis and in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(4-chloroanilino)-1-phenylpropylidene]hydrazine
- N-[3-(4-chloroanilino)-1-phenylpropylidene]amine
- N-[3-(4-chloroanilino)-1-phenylpropylidene]oxime
Uniqueness
N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical and biological applications .
Propiedades
Número CAS |
141479-36-9 |
|---|---|
Fórmula molecular |
C15H15ClN2O |
Peso molecular |
274.74 g/mol |
Nombre IUPAC |
N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine |
InChI |
InChI=1S/C15H15ClN2O/c16-13-6-8-14(9-7-13)17-11-10-15(18-19)12-4-2-1-3-5-12/h1-9,17,19H,10-11H2 |
Clave InChI |
BRYVYJSWPJLACB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)CCNC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


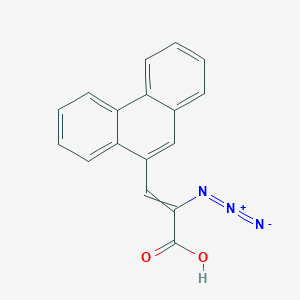
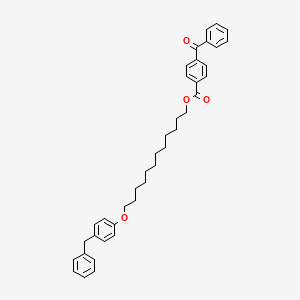
![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)
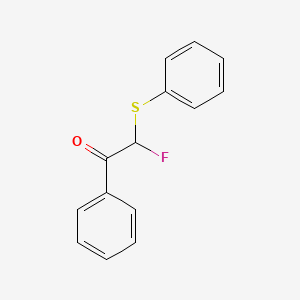
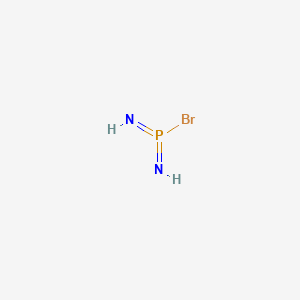
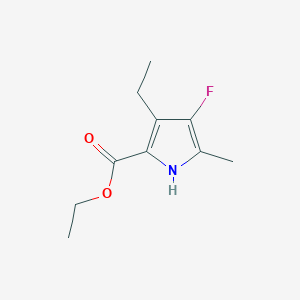
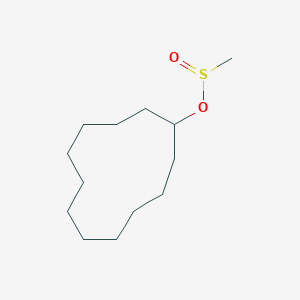

![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
![3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)](/img/structure/B14266750.png)
![Diethyl [(trifluoromethyl)selanyl]propanedioate](/img/structure/B14266751.png)
![3-[(2-Methylpropyl)sulfanyl]prop-1-yne](/img/structure/B14266759.png)
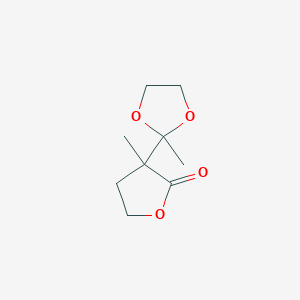
![(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14266781.png)
